molecular formula C15H16O3S B11842786 4-(Isobutylsulfonyl)-1-naphthaldehyde

4-(Isobutylsulfonyl)-1-naphthaldehyde

Cat. No.: B11842786
M. Wt: 276.4 g/mol
InChI Key: FBSWXFWRMMOHFV-UHFFFAOYSA-N
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Description

4-(Isobutylsulfonyl)-1-naphthaldehyde is an organic compound characterized by the presence of a naphthalene ring substituted with an isobutylsulfonyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isobutylsulfonyl)-1-naphthaldehyde typically involves the sulfonylation of 1-naphthaldehyde. One common method is the reaction of 1-naphthaldehyde with isobutylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

4-(Isobutylsulfonyl)-1-naphthaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: 4-(Isobutylsulfonyl)-1-naphthoic acid.

    Reduction: 4-(Isobutylsulfonyl)-1-naphthyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Isobutylsulfonyl)-1-naphthaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Isobutylsulfonyl)-1-naphthaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfonyl group can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)-1-naphthaldehyde
  • 4-(Ethylsulfonyl)-1-naphthaldehyde
  • 4-(Propylsulfonyl)-1-naphthaldehyde

Uniqueness

4-(Isobutylsulfonyl)-1-naphthaldehyde is unique due to the presence of the isobutyl group, which can influence the compound’s steric and electronic properties. This can result in different reactivity and selectivity compared to its analogs, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H16O3S

Molecular Weight

276.4 g/mol

IUPAC Name

4-(2-methylpropylsulfonyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C15H16O3S/c1-11(2)10-19(17,18)15-8-7-12(9-16)13-5-3-4-6-14(13)15/h3-9,11H,10H2,1-2H3

InChI Key

FBSWXFWRMMOHFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)C1=CC=C(C2=CC=CC=C21)C=O

Origin of Product

United States

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